molecular formula C12H13N3OS B8306655 N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide

N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide

Cat. No. B8306655
M. Wt: 247.32 g/mol
InChI Key: CBRAFMMINFVNBL-UHFFFAOYSA-N
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Patent
US07902375B2

Procedure details

N-[4-Methyl-5-(4nitro-phenyl)-thiazol-2-yl]-acetamide (J. Liebscher, E. Mitzner, Synthesis, 1985, (4), p 414) (10.0 g, 3.6 mmol) is dissolved in ethyl acetate/THF (5/1, 600 ml) and stirred at room temperature under an atmosphere of argon. The solution is then treated with 10% palladium on carbon (10 g). The reaction mixture is purged three times with nitrogen and placed under an atmosphere of hydrogen overnight. The mixture is then filtered through Celite™ filter material and the catalyst is washed with tetrahydrofuran (600 ml). The solvent is removed in vacuo to leave N-[5-(4-amino-phenyl)4-methyl-thiazol-2-yl]-acetamide as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl acetate THF
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:16][C:17](=[O:19])[CH3:18])[S:5][C:6]=1[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1>C(OCC)(=O)C.C1COCC1.[Pd]>[NH2:13][C:10]1[CH:9]=[CH:8][C:7]([C:6]2[S:5][C:4]([NH:16][C:17](=[O:19])[CH3:18])=[N:3][C:2]=2[CH3:1])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1N=C(SC1C1=CC=C(C=C1)[N+](=O)[O-])NC(C)=O
Name
ethyl acetate THF
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC.C1CCOC1
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature under an atmosphere of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is purged three times with nitrogen
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered through Celite™
FILTRATION
Type
FILTRATION
Details
filter material
WASH
Type
WASH
Details
the catalyst is washed with tetrahydrofuran (600 ml)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=C(N=C(S1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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